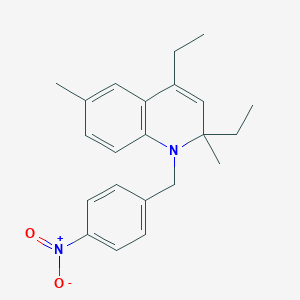![molecular formula C26H20FN3O2S B11621230 2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B11621230.png)
2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a tetrahydropyridine ring substituted with cyano, fluorophenyl, and sulfanyl groups, along with a diphenylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide can be achieved through a multicomponent reaction involving 2-fluorobenzaldehyde, cyanoselenoacetamide, and Meldrum’s acid in the presence of N-methylmorpholine . The reaction proceeds through the formation of a Michael adduct, which undergoes cyclocondensation to yield the desired product. The reaction conditions typically involve room temperature and an inert atmosphere, such as argon.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyano and fluorophenyl groups may play a role in binding to the active site of enzymes, while the sulfanyl group could be involved in redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide
- 2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyano and fluorophenyl groups enhances its potential for diverse applications, making it a valuable compound for further research.
Propriétés
Formule moléculaire |
C26H20FN3O2S |
|---|---|
Poids moléculaire |
457.5 g/mol |
Nom IUPAC |
2-[[5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N,N-diphenylacetamide |
InChI |
InChI=1S/C26H20FN3O2S/c27-23-14-8-7-13-20(23)21-15-24(31)29-26(22(21)16-28)33-17-25(32)30(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,21H,15,17H2,(H,29,31) |
Clé InChI |
YAPDKBIZZXCBCO-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=C(NC1=O)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C#N)C4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Bromophenyl)-3-[2-(4-bromophenyl)-2-oxoethyl]-3,5,5-trimethyloxane-2,4-dione](/img/structure/B11621153.png)
![5-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol](/img/structure/B11621157.png)
![9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621164.png)
![2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-ethylacetamide](/img/structure/B11621172.png)
![2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-{1-benzyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide](/img/structure/B11621173.png)
![6-[4-(Propan-2-yl)phenyl]benzo[a]phenazin-5-yl acetate](/img/structure/B11621176.png)
![Dimethyl 4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11621177.png)
![2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B11621184.png)
![2-(3-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(4-methylphenyl)acetamide](/img/structure/B11621187.png)
![7-Methyl-2-(4-morpholinyl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11621200.png)
![6-Amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11621207.png)
![(5E)-5-benzylidene-2-(2-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11621209.png)

![1-[3-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)phenyl]ethanone](/img/structure/B11621220.png)
